![molecular formula C16H20F6N5O4S2+ B8098597 bis(trifluoromethylsulfonyl)azanide;1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium](/img/structure/B8098597.png)
bis(trifluoromethylsulfonyl)azanide;1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “bis(trifluoromethylsulfonyl)azanide;1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium” is a chemical entity with unique properties and potential applications in various fields. This compound is of interest due to its specific molecular structure and the potential it holds for scientific research and industrial applications.
Preparation Methods
The preparation of bis(trifluoromethylsulfonyl)azanide;1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of heterocyclic compounds and involves multiple steps to achieve the desired molecular structure. Industrial production methods may vary, but they generally involve large-scale chemical reactions under controlled conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
bis(trifluoromethylsulfonyl)azanide;1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
bis(trifluoromethylsulfonyl)azanide;1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: This compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of bis(trifluoromethylsulfonyl)azanide;1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
bis(trifluoromethylsulfonyl)azanide;1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable molecular structures or functional groups. The uniqueness of this compound lies in its specific molecular configuration and the distinct properties it exhibits. Some similar compounds include cephalosporins and other heterocyclic compounds .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4.C2F6NO4S2/c1-3-15-9-11-17(13-15)7-5-6-8-18-12-10-16(4-2)14-18;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-4,9-14H,1-2,5-8H2;/q+2;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBGPHDWVWGDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C[N+](=C1)CCCC[N+]2=CN(C=C2)C=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F6N5O4S2+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
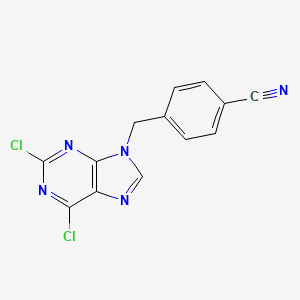

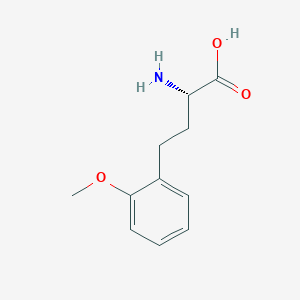
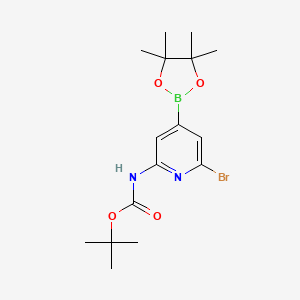




![Potassium trifluoro[2-methoxy-4-(methoxymethoxy)phenyl]boranuide](/img/structure/B8098583.png)
![Racemic-(5S,6S)-Tert-Butyl 6-Ethyl-2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate](/img/structure/B8098589.png)
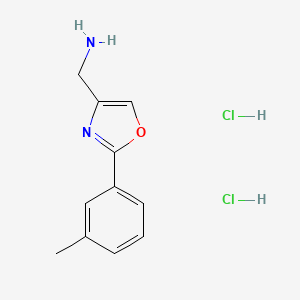
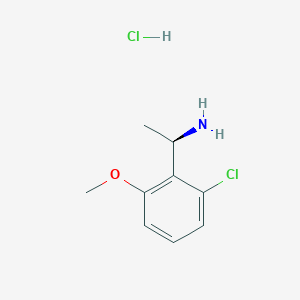

![Racemic-2-(Tert-Butoxycarbonyl)-5-Oxo-2,3,3A,4,5,9B-Hexahydro-1H-Pyrrolo[3,4-C]Isoquinoline-8-Carboxylic Acid](/img/structure/B8098613.png)
